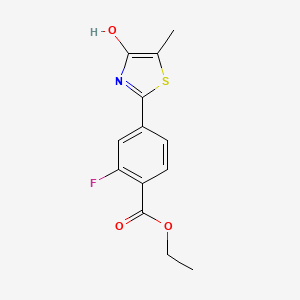

2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester

CAS No.: 870767-08-1

Cat. No.: VC18837157

Molecular Formula: C13H12FNO3S

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 870767-08-1 |

|---|---|

| Molecular Formula | C13H12FNO3S |

| Molecular Weight | 281.30 g/mol |

| IUPAC Name | ethyl 2-fluoro-4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzoate |

| Standard InChI | InChI=1S/C13H12FNO3S/c1-3-18-13(17)9-5-4-8(6-10(9)14)12-15-11(16)7(2)19-12/h4-6,16H,3H2,1-2H3 |

| Standard InChI Key | CZDXPXAMFOLFCN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)C2=NC(=C(S2)C)O)F |

Introduction

Chemical Identification and Structural Features

Molecular Identity

Structural Characterization

The compound comprises:

-

A benzoic acid ethyl ester core with a fluorine substituent at position 2.

-

A 4-hydroxy-5-methylthiazole moiety at position 4 of the benzene ring (Figure 1).

The thiazole ring’s hydroxyl and methyl groups contribute to hydrogen-bonding and hydrophobic interactions, respectively, which are critical for biological activity .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via Hantzsch thiazole cyclization, a well-established method for thiazole derivatives :

Step 1: Ethyl 4-cyanobenzoate reacts with 2-mercaptopropionic acid in the presence of pyridine under microwave irradiation (150°C, 75 minutes) .

Step 2: Cyclization forms the thiazole ring, followed by purification via recrystallization .

Table 1: Synthesis Conditions and Yields

| Reactants | Conditions | Yield | Purity |

|---|---|---|---|

| Ethyl 4-cyanobenzoate, 2-mercaptopropionic acid | Microwave, 150°C, pyridine | 77% | >95% |

Optimization Challenges

-

Racemization: Calcium carbonate-mediated cyclization may cause partial racemization at chiral centers .

-

Purification: Silica gel chromatography or recrystallization (ethyl acetate/acetonitrile) is required to isolate the final product .

Physicochemical Properties

Physical Characteristics

Spectral Data

-

IR (cm⁻¹): 2980 (C–H stretch), 1705 (C=O ester), 1620 (C=N thiazole) .

-

¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₃), 2.38 (s, 3H, thiazole-CH₃), 4.40 (q, 2H, OCH₂), 6.90–8.10 (m, aromatic H) .

Biological Activity and Applications

Table 2: Bioactivity of Analogous Thiazole Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Hydroxy-5-methylthiazole | CDK5 | 120 | |

| 2-Aminothiazole | Mycobacterium tuberculosis | 8.2 |

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume